Target Engagement and Cancer Indication – Patented PDHK1 Antagonist Status vs. Unannotated Analogs
2034475‑31‑3 is explicitly registered in the Therapeutic Target Database and DrugMap as a pyruvate dehydrogenase kinase 1 (PDHK1) inhibitor under the synonym “Thiazole carboxamide derivative 6”, with a patented indication for metastatic cancer (ICD‑11: 2D50‑2E2Z) [1]. In contrast, the great majority of structurally related benzo[d]thiazole‑6‑carboxamides in the public domain—including analogues that differ only in the amide side‑chain (e.g., 2‑amino‑N‑benzylbenzo[d]thiazole‑6‑carboxamide, TbPTR1 IC₅₀ = 0.35 μM [2] or N‑(pyridin‑4‑yl)benzo[d]thiazole‑6‑carboxamide, K1 capsule IC₅₀ = 1.04 μM [3])—are annotated against entirely unrelated targets (pteridine reductase 1, bacterial capsule biogenesis) and therefore possess no documented PDHK1 liability. This target‑annotation gulf means that procuring any unannotated benzo[d]thiazole‑6‑carboxamide analog as a surrogate for 2034475‑31‑3 introduces an undefined target‑engagement risk that cannot be resolved without de novo biochemical profiling [4].
| Evidence Dimension | Target annotation and therapeutic indication |
|---|---|
| Target Compound Data | PDHK1 inhibitor; patented for metastatic cancer (ICD‑11: 2D50‑2E2Z) per TTD/DrugMap [1]. |
| Comparator Or Baseline | Unannotated benzo[d]thiazole‑6‑carboxamide analogs (e.g., 2‑amino‑N‑benzyl‑, N‑pyridin‑4‑yl‑, 2‑acetamido‑N‑[3‑(pyridin‑2‑ylamino)propyl]‑ derivatives). |
| Quantified Difference | Not calculable; no quantitative PDHK1 inhibition data exist for the comparator set. |
| Conditions | TTD/DrugMap curation, patent record US2013/0165450 (Schering‑Plough). |
Why This Matters
Target annotation is a critical procurement filter: an inhibitor with documented PDHK1 engagement enables mechanism‑based experimental design, whereas an unannotated analog requires costly target‑deconvolution studies before use.
- [1] DrugMap / Therapeutic Target Database (TTD). Drug Name: Thiazole carboxamide derivative 6. Synonyms: PMID25684022-Compound-US20130165450 15(15). Target: Pyruvate dehydrogenase kinase 1 (PDHK1). Status: Patented. Indication: Metastatic cancer. Available at: https://drugmap.idrblab.net/data/drug/details/DMWHCOE (accessed 2026‑04‑29). View Source
- [2] Linciano P, et al. Enhancement of Benzothiazoles as Pteridine Reductase‑1 Inhibitors for the Treatment of Trypanosomatidic Infections. J Med Chem. 2019;62(8):3989‑4012. doi:10.1021/acs.jmedchem.8b02021. View Source
- [3] Noah JW, et al. N‑(pyridin‑4‑yl)benzo[d]thiazole‑6‑carboxamide inhibits E. coli UT189 bacterial capsule biogenesis. Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2012. PMID: 23833802. View Source
- [4] Tsui H‑C, Paliwal S, Fischmann TO. Novel Thiazol‑Carboximide Derivatives as PDK1 Inhibitors. United States Patent Application US2013/0165450. Filing date: 2011‑09‑09. Publication date: 2013‑06‑27. Assignee: Schering‑Plough Corporation. View Source
